molecular formula C7H4ClNS B3140348 4-Chlorothieno[2,3-C]pyridine CAS No. 477874-92-3

4-Chlorothieno[2,3-C]pyridine

Cat. No.: B3140348
CAS No.: 477874-92-3
M. Wt: 169.63 g/mol
InChI Key: TZJPQRUHOWOSFF-UHFFFAOYSA-N
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Description

Overview of Fused Thiophene-Pyridine Heterocyclic Systems

Fused thiophene-pyridine systems are bicyclic heteroaromatic compounds that have garnered considerable attention in various scientific fields. igi-global.comigi-global.com These structures are integral to numerous natural products, including alkaloids, and are foundational to many synthetic compounds with diverse applications. uou.ac.in The fusion of a five-membered sulfur-containing thiophene (B33073) ring with a six-membered nitrogen-containing pyridine (B92270) ring results in a variety of isomeric forms, each with unique properties and reactivity. msu.eduresearchgate.net

Significance of Thienopyridine Scaffold in Contemporary Organic Chemistry

The thienopyridine scaffold is a privileged structure in modern organic and medicinal chemistry. igi-global.comnih.gov Its derivatives have demonstrated a wide range of biological activities and are key components in the development of pharmaceuticals and agrochemicals. igi-global.comresearchgate.net The structural rigidity and specific electronic properties of the thienopyridine core make it an excellent platform for designing molecules with targeted functions. nih.gov Furthermore, the scaffold's ability to be functionalized at various positions allows for the fine-tuning of its physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development. igi-global.comresearchgate.net

Isomeric Forms of Thienopyridines and their Structural Designations

The fusion of a thiophene and a pyridine ring can occur in several ways, leading to different isomers. The nomenclature of these isomers is determined by the position of the fusion and the relative orientation of the heteroatoms. researchgate.net The primary isomeric thienopyridine structures are:

Thieno[2,3-b]pyridine (B153569)

Thieno[3,2-b]pyridine

Thieno[2,3-c]pyridine (B153571)

Thieno[3,2-c]pyridine

Thieno[3,4-b]pyridine

Thieno[3,4-c]pyridine researchgate.net

Each of these isomers possesses a distinct arrangement of atoms, which significantly influences its chemical and biological properties. researchgate.net

Specific Focus on 4-Chlorothieno[2,3-c]pyridine: Core Structure and Research Positioning

This compound is a specific isomer of the thienopyridine family. Its core structure consists of a thiophene ring fused at the 2,3-positions to a pyridine ring, with a chlorine atom substituted at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential applications in medicinal chemistry. researchgate.net Research has focused on utilizing this compound as a building block for the synthesis of various substituted thieno[2,3-c]pyridine derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJPQRUHOWOSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CC(=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chlorothieno 2,3 C Pyridine and Its Functionalized Analogues

Strategies for Constructing the Thieno[2,3-C]pyridine (B153571) Core

Two principal strategies dominate the synthesis of the thieno[2,3-c]pyridine skeleton. The first involves the construction of the pyridine (B92270) ring on a substituted thiophene (B33073) derivative, while the second approach builds the thiophene ring onto a suitably functionalized pyridine precursor. nih.gov

Pyridine Ring Annulation onto Substituted Thiophene Derivatives

A prominent method for constructing the pyridine portion of the thieno[2,3-c]pyridine system involves the cyclization of appropriately substituted 2-aminothiophenes. These precursors, often synthesized via the Gewald reaction, can undergo annulation to form the fused pyridine ring.

One notable, though related, example is the synthesis of the isomeric 4-chloro-thieno[2,3-b]pyridines through the Vilsmeier-Haack reaction. In this process, N-protected 3-acetyl-2-aminothiophenes are treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). researchgate.net The reaction proceeds through the formation of an intermediate which then cyclizes to form the 4-chlorinated thienopyridine ring system. sci-hub.se The specific substitution pattern on the initial thiophene is crucial for directing the cyclization to the desired isomer. For the synthesis of the thieno[2,3-c] isomer, a 3-aminothiophene-2-carbonyl compound or a derivative with a similar reactivity profile would be a logical starting point for cyclization reactions that form the C4-C5 and N-C7 bonds of the pyridine ring.

Starting Thiophene DerivativeReagentsProductReference
N-protected 3-acetyl-2-aminothiopheneVilsmeier-Haack Reagent (POCl₃, DMF)4-Chloro-thieno[2,3-b]pyridine researchgate.net

Thiophene Ring Annulation onto Substituted Pyridine Derivatives

Alternatively, the thieno[2,3-c]pyridine core can be assembled by constructing the thiophene ring onto a pyridine template. This approach typically starts with a pyridine derivative bearing functional groups at the 3- and 4-positions that can participate in the formation of the thiophene ring.

A facile and general synthesis of 2,4-disubstituted and 2,4,7-trisubstituted thieno[2,3-c]pyridines has been reported starting from substituted pyridine-4-carboxaldehydes. For instance, the treatment of 3,5-dichloro-pyridine-4-carboxaldehyde with one equivalent of methyl thioglycolate, followed by exposure to a base, provides 4-chloro-thieno[2,3-c]pyridine-2-carboxylate in good yields. researchgate.net This method demonstrates the direct construction of the thiophene ring with concomitant introduction of the desired 4-chloro substituent.

Starting Pyridine DerivativeReagentsProductReference
3,5-Dichloro-pyridine-4-carboxaldehyde1. Methyl thioglycolate, 2. Base4-Chloro-thieno[2,3-c]pyridine-2-carboxylate researchgate.net
Aryl 4-chloropyridin-3-yl ketones1. Sodium sulfide, 2. Bromoacetyl derivatives, 3. Sodium hydride2,3-Disubstituted thieno[3,2-c]pyridines researchgate.net

This strategy highlights the versatility of using readily available substituted pyridines to access the thieno[2,3-c]pyridine scaffold.

Cyclization Reactions for Thieno[2,3-C]pyridine Scaffold Formation

The cyclization of Schiff bases derived from thiophenecarboxaldehydes offers a convenient route to the thieno[2,3-c]pyridine core. This method involves the condensation of a 2-thiophenecarboxaldehyde with an appropriate amino compound, typically one that contains a masked aldehyde or ketone function, to form a Schiff base intermediate. Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the pyridine ring.

A notable example is the preparation of thieno[2,3-c]pyridine and its 2-substituted analogs. This is achieved by the cyclization of the Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net This procedure has been shown to be particularly effective in producing 2-halogenated analogues in good yields. researchgate.net While this specific example does not directly yield a 4-chloro derivative, the principle can be adapted by using a suitably chlorinated thiophenecarboxaldehyde as the starting material.

Thiophene ReactantAmine ReactantKey IntermediateProductReference
2-ThiophenecarboxaldehydeAminoacetaldehyde dimethyl acetalSchiff BaseThieno[2,3-c]pyridine researchgate.net

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The resulting 2-aminothiophenes are versatile precursors for the synthesis of various fused heterocyclic systems, including thieno[2,3-c]pyridines.

These 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates can then be subjected to cyclization reactions, such as the Friedländer annulation or related methodologies, to construct the fused pyridine ring. wikipedia.org For example, the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with a ketone under acidic or basic conditions can lead to the formation of a thieno[2,3-b]pyridine (B153569). To achieve the thieno[2,3-c]pyridine scaffold with a 4-chloro substituent, a subsequent chlorination step would be necessary, or a modified cyclization strategy would need to be employed.

Reactant 1Reactant 2Reactant 3BaseProduct (Precursor)
Ketone/Aldehydeα-CyanoesterElemental SulfurAmine (e.g., Morpholine)Polysubstituted 2-Aminothiophene

Intramolecular cyclocondensation reactions provide another strategic avenue for the formation of the thieno[2,3-c]pyridine ring system. These reactions typically involve a thiophene derivative bearing a side chain that can cyclize onto the thiophene ring to form the fused pyridine ring.

For instance, the intramolecular cyclization of 3-amino-2-hydrazinocarbonyl-7,7-dimethyl-7,8-dihydo-5H-pyrano[3,4-e]-thieno[2,3-b]pyridine has been utilized to synthesize a more complex fused system, demonstrating the principle of intramolecular cyclization to form a new ring fused to the thieno[2,3-b]pyridine core. researchgate.net While this example illustrates the formation of a different fused ring, the underlying concept of designing a thiophene precursor with an appropriate side chain that can undergo an intramolecular cyclization to form the pyridine ring of the thieno[2,3-c]pyridine system is a viable synthetic strategy. The introduction of the 4-chloro substituent would depend on the nature of the precursors and the cyclization conditions.

Targeted Synthesis of 4-Chlorothieno[2,3-C]pyridine and its Derivatives

The construction of the this compound core can be achieved through various strategic approaches, primarily involving the formation of the thiophene ring onto a pre-existing, functionalized pyridine scaffold.

A direct and effective method for synthesizing 4-halo-thieno[2,3-c]pyridine derivatives involves the reaction of di-halogenated pyridine carboxaldehydes with a thioglycolate ester. researchgate.net This approach builds the thiophene ring onto the pyridine core in a regioselective manner.

The synthesis begins with a di-halogenated pyridine-4-carboxaldehyde, such as 3,5-dichloropyridine-4-carboxaldehyde. This starting material is treated with one equivalent of methyl thioglycolate. The subsequent exposure of the intermediate to a base facilitates an intramolecular cyclization, yielding the desired this compound-2-carboxylate. researchgate.net This method provides good yields and establishes the key heterocyclic framework with both the chloro-substituent at the 4-position and a carboxylate group at the 2-position, which can be used for further functionalization. researchgate.net

Reaction Scheme:

Starting Material: 3,5-Dichloropyridine-4-carboxaldehyde

Reagent: Methyl thioglycolate

Condition: Base-mediated cyclization

Product: 4-Chloro-thieno[2,3-c]pyridine-2-carboxylate

Multi-component and one-pot reactions are highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. nih.gov A multi-step, one-pot triazolization reaction serves as a key initial phase in a novel pathway to thieno[2,3-c]pyridine derivatives. kuleuven.benih.gov

This sequence begins with the readily available starting material 2-acetylthiophene (B1664040). Through a one-pot triazolization reaction, it is converted into 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.govnih.gov This intermediate is then subjected to a modified Pomeranz-Fritsch reaction to form a fused thieno[2,3-c] kuleuven.benih.govnih.govtriazolo[1,5-ɑ]pyridine compound. nih.govnih.govresearchgate.net This sequence efficiently assembles a complex precursor that is primed for the final transformation into the thieno[2,3-c]pyridine skeleton.

A recently developed strategy provides a metal-free route to various thieno[2,3-c]pyridine derivatives, overcoming the cost and challenges associated with metal catalysts. kuleuven.benih.gov This method uses the fused 1,2,3-triazole compound synthesized via the sequence described previously and subjects it to an acid-mediated denitrogenative transformation. nih.govresearchgate.net

This final step proceeds under mild conditions and results in the formation of functionalized thieno[2,3-c]pyridines in good yields. kuleuven.benih.gov The reaction mechanism involves the loss of a dinitrogen molecule from the triazole ring, followed by the insertion of a nucleophile. By varying the nucleophile present in the reaction medium, a library of novel thienopyridine derivatives can be synthesized. nih.gov For example, using liquid carboxylic acids as the solvent and heating to 100°C leads to the formation of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives. kuleuven.beresearchgate.net Alternatively, reaction with aqueous acid yields the corresponding alcohol. kuleuven.be

The table below summarizes the synthesis of various thieno[2,3-c]pyridine-7-ylmethyl ester derivatives via this metal-free denitrogenative transformation.

EntryCarboxylic Acid (Solvent)Temp (°C)Time (h)ProductYield (%) [a]
1HCOOH10014b81
2CH₃COOH10024c78
3C₂H₅COOH10024d75
4C₃H₇COOH10034e74
5(CH₃)₂CHCOOH10034f70
61 M H₂SO₄/H₂O [b]80244a (Alcohol)72
[a] Isolated yields. kuleuven.be
[b] Reaction conditions for alcohol synthesis. kuleuven.be

This method represents an effective and versatile strategy for accessing a range of substituted thieno[2,3-c]pyridine derivatives that were previously difficult to obtain. nih.gov

Reactivity and Chemical Transformations of 4 Chlorothieno 2,3 C Pyridine Derivatives

Nucleophilic Substitution Reactions at the C-4 Chlorine Position

The chlorine atom at the C-4 position of the thieno[2,3-c]pyridine (B153571) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other chloropyridine and related heterocyclic systems. The electron-withdrawing effect of the pyridinic nitrogen atom activates the C-4 position towards attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a straightforward method for the introduction of new functional groups.

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is stabilized by the electronegative nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The stability of the anionic intermediate is a key factor in determining the feasibility of the substitution, with attack at the C-4 position being favored due to effective charge delocalization onto the nitrogen atom. stackexchange.comnih.gov

While specific studies on 4-chlorothieno[2,3-c]pyridine are limited, research on the analogous thienopyrimidine systems demonstrates the viability of this reaction. For instance, 4-chlorothienopyrimidines have been shown to react with various amines to afford the corresponding 4-amino-substituted products. researchgate.net These reactions are often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction. The scope of nucleophiles that can be employed is broad and includes amines, alkoxides, and thiolates, among others.

For example, in a study on related thienopyrimidines, various amines were used to displace the C-4 chlorine, leading to a new series of potentially biologically active molecules. mdpi.com The reaction conditions typically involve heating the 4-chloro-substituted heterocycle with the desired amine in a solvent such as ethanol (B145695) or isopropanol.

Nucleophile (Amine)ProductTypical Conditions
Morpholine4-Morpholinothieno[2,3-c]pyridineHeat in a suitable solvent (e.g., EtOH)
Piperidine4-Piperidinothieno[2,3-c]pyridineHeat in a suitable solvent (e.g., iPrOH)
Aniline (B41778)4-(Phenylamino)thieno[2,3-c]pyridineHeat, possibly with a base (e.g., K₂CO₃)

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C-4 position of this compound serves as an excellent electrophilic partner in these transformations, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. This reaction is widely used for the formation of biaryl structures. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C-4 position.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the this compound. This is followed by transmetalation with the organoboron reagent in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. While specific examples for this compound are not abundant in the literature, the principles of Suzuki-Miyaura coupling are well-established for a wide range of heteroaryl chlorides. researchgate.netnih.gov

Boronic Acid/EsterProductTypical Catalytic System
Phenylboronic acid4-Phenylthieno[2,3-c]pyridinePd(PPh₃)₄, Na₂CO₃, DME/H₂O
2-Thienylboronic acid4-(Thiophen-2-yl)thieno[2,3-c]pyridinePd(dppf)Cl₂, K₂CO₃, Toluene/H₂O
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)thieno[2,3-c]pyridinePd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and is a valuable method for the synthesis of complex molecules. This compound can be effectively coupled with various organostannanes to introduce alkyl, vinyl, aryl, and heteroaryl substituents at the C-4 position.

The mechanism of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps. A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. mdpi.com The reaction is typically carried out in an inert solvent such as toluene, THF, or DMF.

OrganostannaneProductTypical Catalyst
Tributyl(phenyl)stannane4-Phenylthieno[2,3-c]pyridinePd(PPh₃)₄
Tributyl(vinyl)stannane4-Vinylthieno[2,3-c]pyridinePdCl₂(PPh₃)₂
2-(Tributylstannyl)thiophene4-(Thiophen-2-yl)thieno[2,3-c]pyridinePd(PPh₃)₄

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction provides a powerful and general method for the synthesis of aryl amines from aryl halides and amines. organic-chemistry.org this compound can undergo Buchwald-Hartwig amination with a wide range of primary and secondary amines to afford the corresponding 4-amino-substituted thieno[2,3-c]pyridines.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the palladium(0) catalyst. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and broad substrate scope. While direct literature on the Buchwald-Hartwig amination of this compound is scarce, studies on the isomeric 4-chlorothieno[2,3-b]pyridine (B3024653) have demonstrated successful C-N cross-coupling with aniline catalyzed by palladium. researchgate.net This suggests the applicability of the methodology to the thieno[2,3-c]pyridine system.

AmineProductTypical Catalytic System
Aniline4-(Phenylamino)thieno[2,3-c]pyridinePd(OAc)₂, BINAP, NaOtBu
Morpholine4-Morpholinothieno[2,3-c]pyridinePd₂(dba)₃, XPhos, K₃PO₄
Benzylamine4-(Benzylamino)thieno[2,3-c]pyridinePd(OAc)₂, RuPhos, Cs₂CO₃

Directed C-H Functionalization of the Thieno[2,3-c]pyridine System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules. In the context of the thieno[2,3-c]pyridine system, this approach allows for the direct formation of new bonds at otherwise unreactive C-H positions, bypassing the need for pre-functionalized starting materials.

Palladium-catalyzed direct C-H arylation is a particularly valuable transformation for the synthesis of biaryl compounds. The regioselectivity of this reaction on the thieno[2,3-c]pyridine system is influenced by several factors, including the electronic properties of the substrate, the nature of the directing group (if any), and the reaction conditions.

In the thieno[2,3-c]pyridine ring system, the thiophene (B33073) moiety offers potential sites for C-H activation. The regioselectivity of palladium-catalyzed C-H arylation is often governed by the acidity of the C-H bonds and steric factors. For thiophene and its derivatives, C-H activation typically occurs preferentially at the C-2 or C-5 positions due to the higher acidity of these protons. In the thieno[2,3-c]pyridine system, this would correspond to the C-2 and C-3 positions of the thiophene ring.

Studies on related thieno-fused heterocycles have shown that the regioselectivity of C-H arylation can be controlled by the choice of catalyst and reaction conditions. mdpi.comnih.gov For instance, in some systems, arylation can be directed to the C-2 position, while under different conditions, functionalization at the C-3 position can be achieved. The presence of substituents on the thieno[2,3-c]pyridine ring can also influence the regioselectivity of the C-H arylation. For example, a substituent at the C-4 position, introduced via one of the methods described above, could sterically or electronically direct the C-H activation to a specific position on the thiophene ring.

A general procedure for the direct arylation of heterocycles involves the use of a palladium catalyst such as Pd(OAc)₂, a phosphine ligand like PCy₃·HBF₄, a base such as K₂CO₃, and often a carboxylic acid additive like pivalic acid in a high-boiling solvent like DMA. acs.org The reaction of a 4-substituted thieno[2,3-c]pyridine with an aryl bromide under these conditions would be expected to yield a C-2 or C-3 arylated product, with the precise regioselectivity depending on the specific substrate and reaction parameters.

Aryl HalideExpected Product(s)Typical Catalytic System
Bromobenzene2-Phenyl- or 3-Phenyl-thieno[2,3-c]pyridine derivativePd(OAc)₂, PCy₃·HBF₄, K₂CO₃, PivOH, DMA
4-Bromotoluene2-(p-Tolyl)- or 3-(p-Tolyl)-thieno[2,3-c]pyridine derivativePd(OAc)₂, PCy₃·HBF₄, K₂CO₃, PivOH, DMA
1-Bromo-4-methoxybenzene2-(4-Methoxyphenyl)- or 3-(4-Methoxyphenyl)-thieno[2,3-c]pyridine derivativePd(OAc)₂, PCy₃·HBF₄, K₂CO₃, PivOH, DMA

Oxidation Reactions within the Thienopyridine Scaffold

The thieno[2,3-c]pyridine core contains two heteroatoms, sulfur and nitrogen, that are susceptible to oxidation. The selective oxidation of these sites provides a route to functionalize the bicyclic system, leading to the formation of N-oxides, S-oxides, and sulfones. acs.org

While extensive research on the isomeric thieno[2,3-b]pyridines demonstrates their oxidation with various reagents, specific examples for the thieno[2,3-c]pyridine system are also documented. acs.org For instance, the oxidation of a thieno[2,3-c]pyridine derivative using meta-chloroperoxybenzoic acid (mCPBA) has been reported as a key step in a multi-step synthesis. This oxidation, followed by treatment with phosphorus(V) oxybromide (POBr₃), facilitates the introduction of a bromine atom exclusively at the 7-position of the heterocyclic core. researchgate.net This two-step process highlights how oxidation can be strategically employed to activate the scaffold for further functionalization. researchgate.net

In the broader class of thienopyridines, reagents such as hydrogen peroxide (H₂O₂) and sodium hypochlorite (B82951) (NaOCl) have also been used to achieve oxidation, sometimes resulting in complex transformations like oxidative dimerization, depending on the substrate and reaction conditions. acs.orgnih.gov However, in some cases, the sulfur and nitrogen atoms may not be involved in the oxidation, which instead occurs at other reactive sites on the molecule. acs.org

Further Functional Group Interconversions on Thieno[2,3-C]pyridine Derivatives

Beyond modifications to the core heterocyclic structure, the functional groups attached to the thieno[2,3-c]pyridine scaffold can undergo a wide range of chemical interconversions. These transformations are crucial for developing structure-activity relationships and synthesizing target molecules with desired properties.

Ester groups on the thieno[2,3-c]pyridine ring can be readily converted to carboxylic acids through saponification. researchgate.net This reaction typically involves treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent. libretexts.org The resulting carboxylate salt is then acidified to yield the corresponding carboxylic acid.

Following saponification, the newly formed carboxylic acid can be removed through decarboxylation, a reaction that expels carbon dioxide. wikipedia.org Research has shown that a 2-carboxylate group on the thieno[2,3-c]pyridine scaffold can be smoothly removed via a saponification and decarboxylation sequence. researchgate.net This two-step process is an effective method for replacing an ester group with a hydrogen atom at a specific position on the ring system. researchgate.net

Side chains attached to the thieno[2,3-c]pyridine core offer numerous opportunities for chemical modification. One notable example is the functionalization of a methyl group at the 7-position. nih.govd-nb.info Starting from a thieno[2,3-c] researchgate.netnih.govd-nb.infotriazolo[1,5-ɑ]pyridine precursor, a series of 7-(substituted methyl)thieno[2,3-c]pyridines can be synthesized through a denitrogenative transformation reaction. nih.govd-nb.info

This method allows for the introduction of various functionalities. For example, reacting the precursor with different liquid carboxylic acids as solvents at 100°C results in the formation of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives in good yields. nih.govd-nb.info Alternatively, treatment with aqueous sulfuric acid (1 M H₂SO₄/H₂O) yields the corresponding alcohol, thieno[2,3-c]pyridin-7-ylmethanol. nih.govd-nb.info This strategy provides a metal-free, mild-condition route to a library of novel thienopyridine derivatives. nih.gov

The table below summarizes the synthesis of various thieno[2,3-c]pyridine-7-ylmethyl ester derivatives and the corresponding alcohol. nih.govd-nb.info

CompoundR Group (from R-COOH)Reaction Time (h)Yield (%)
Thieno[2,3-c]pyridin-7-ylmethanol- (from H₂SO₄/H₂O)372
Thieno[2,3-c]pyridin-7-ylmethyl acetate-CH₃180
Thieno[2,3-c]pyridin-7-ylmethyl propionate-CH₂CH₃185
Thieno[2,3-c]pyridin-7-ylmethyl butyrate-(CH₂)₂CH₃184
Thieno[2,3-c]pyridin-7-ylmethyl pivalate-C(CH₃)₃365
Thieno[2,3-c]pyridin-7-ylmethyl benzoate-C₆H₅368

Computational Chemistry and Theoretical Studies on 4 Chlorothieno 2,3 C Pyridine and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical and physical properties. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and charge distributions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wave function. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For molecules like 4-Chlorothieno[2,3-c]pyridine, DFT is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties.

In a typical DFT study, the choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. These calculations can predict bond lengths, bond angles, and dihedral angles of the optimized structure. For substituted pyridines, DFT has been used to investigate how different substituents affect the molecule's thermochemical properties and reactivity in various solvent environments.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are critical for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic and heterocyclic compounds, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack. For instance, in studies of chlorodiazines and chloropyridines, the distribution of the LUMO lobes on the carbon-halogen bond is used to correlate with reactivity in nucleophilic substitution reactions. wuxibiology.com

Below is a table of representative HOMO, LUMO, and energy gap values calculated for a related thieno[2,3-b]pyridine (B153569) derivative, illustrating the typical data obtained from such an analysis.

ParameterEnergy (eV)
HOMO-6.50
LUMO-1.85
Energy Gap (ΔE)4.65

Note: Data is illustrative and based on general findings for analogous heterocyclic systems, not specifically this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. rsc.org An MEP map displays the electrostatic potential on the surface of a molecule, typically an isodensity surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would reveal the most electron-rich areas, likely around the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring, due to their lone pairs of electrons. These would be represented by red or yellow regions. Conversely, the hydrogen atoms and the region around the chlorine atom (due to the σ-hole effect) would exhibit a positive potential (blue regions), indicating them as sites for nucleophilic interaction. researchgate.net MEP analysis is crucial for predicting how a molecule will interact with other molecules, including receptors and substrates in biological systems. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For bicyclic systems like thienopyridines, the fused ring structure imposes significant rigidity, limiting the number of possible conformations. libretexts.org However, even in relatively planar systems, slight puckering or out-of-plane arrangements can exist.

Computational methods can be used to explore the potential energy surface of a molecule to identify stable conformers (local minima) and the transition states that connect them. For a molecule like this compound, the thienopyridine core is expected to be nearly planar. iucr.org Theoretical calculations, such as relaxed potential energy surface scans, can confirm the planarity of the ground state and identify the energy barriers for any possible ring distortions. In related heterocyclic systems, the chair and boat conformations are common, but for fused aromatic ring systems, a planar or near-planar arrangement is typically the most stable. nih.gov

Intermolecular Interaction Studies

The way molecules pack together in the solid state is determined by a complex network of intermolecular interactions. Understanding these interactions is vital for predicting crystal structures, polymorphism, and material properties.

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is the boundary where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

For a molecule containing C, H, N, S, and Cl atoms, common interactions include H···H, C···H/H···C, N···H/H···N, S···H/H···S, and Cl···H/H···Cl contacts. In studies of similar thienopyridine and benzothiophene (B83047) derivatives, H···H interactions often make the largest contribution to the crystal packing, followed by C···H and heteroatom···H contacts. iucr.orgresearchgate.netnih.gov

The following table presents typical percentage contributions of intermolecular contacts derived from Hirshfeld surface analysis of a substituted thienopyridine analogue.

Interaction TypeContribution (%)
H···H45.5
C···H/H···C25.0
O···H/H···O10.2
N···H/H···N8.5
S···H/H···S5.8
Other5.0

Note: Data is illustrative and based on general findings for analogous heterocyclic systems, not specifically this compound. The presence of chlorine in the target molecule would introduce Cl···H and other chlorine-related contacts.

Predictive Modeling for Reactivity and Regioselectivity

Computational chemistry serves as a powerful tool in modern organic synthesis, offering profound insights into reaction mechanisms and predicting the outcomes of chemical transformations. For heterocyclic compounds like this compound and its analogues, theoretical studies are instrumental in forecasting their reactivity and regioselectivity, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. These predictive models are typically built upon the principles of quantum mechanics, with Density Functional Theory (DFT) being a prominently used method.

For instance, in the case of electrophilic aromatic substitution, the regioselectivity is often governed by the electron density on the aromatic rings. A higher electron density at a particular position suggests a greater susceptibility to attack by an electrophile. Computational models can precisely calculate the electron distribution, often represented by atomic charges, to pinpoint the most nucleophilic sites. Studies on related heterocyclic systems, such as thiophene and its fused analogues, have demonstrated that the α-carbon atoms of the thiophene ring are generally more reactive towards electrophiles than the β-positions, a trend that can be explained and quantified through DFT calculations. researchgate.netdntb.gov.ua

The following table illustrates hypothetical calculated electronic properties for the parent thieno[2,3-c]pyridine (B153571) scaffold, which would be foundational for understanding the influence of a substituent like chlorine.

PositionCalculated Atomic Charge (e)Frontier Orbital Density (HOMO)Frontier Orbital Density (LUMO)
C2-0.1500.250.10
C3-0.1250.150.20
C4-0.0500.050.30
C5-0.0800.100.15
C7-0.0900.080.25

This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

In this hypothetical scenario, the higher negative charge and HOMO density at the C2 position would suggest it is the most likely site for electrophilic attack in the unsubstituted thieno[2,3-c]pyridine.

When a chlorine atom is introduced at the 4-position, these electronic properties are significantly altered. The chlorine atom, being electronegative, withdraws electron density from the pyridine ring via an inductive effect, but can also donate electron density through resonance. Computational models can precisely quantify the net effect of these competing factors. The introduction of the chloro group is expected to deactivate the pyridine ring towards electrophilic substitution, while potentially influencing the regioselectivity of reactions on the thiophene ring.

Furthermore, frontier molecular orbital (FMO) theory is a cornerstone of predictive modeling for reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how a molecule will interact with other reagents. A high HOMO energy indicates a greater willingness to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, chemists can predict its behavior in various reactions. For example, in a reaction with an electrophile, the site on the thienopyridine with the largest HOMO coefficient will be the most reactive.

The following table shows a hypothetical comparison of global reactivity descriptors for thieno[2,3-c]pyridine and its 4-chloro analogue.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thieno[2,3-c]pyridine-6.5-1.25.3
This compound-6.8-1.55.3

This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

The hypothetical data suggests that the introduction of the chlorine atom lowers both the HOMO and LUMO energies, which is consistent with the electron-withdrawing nature of halogens. A lower HOMO energy implies reduced nucleophilicity and thus, a decreased reactivity towards electrophiles compared to the parent compound. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a larger gap generally implies higher stability and lower reactivity.

Spectroscopic and Structural Characterization Methodologies for 4 Chlorothieno 2,3 C Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For thieno[2,3-c]pyridine (B153571) derivatives, both one-dimensional and two-dimensional NMR techniques are utilized to map the carbon and proton framework.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. In the characterization of thieno[2,3-c]pyridine derivatives, such as Diethyl 2-((2-(piperidin-1-yl)acetyl)amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, specific chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the fused heterocyclic ring system and its substituents. mdpi.com

For instance, in the ¹H NMR spectrum, signals corresponding to the protons on the thiophene (B33073) and pyridine (B92270) rings, as well as those on the substituent groups, are observed at characteristic chemical shifts. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom, including the quaternary carbons within the fused ring system, which are not visible in the ¹H NMR spectrum. mdpi.com

1H and 13C NMR Spectroscopic Data for a Representative Thieno[2,3-c]pyridine Derivative (Compound 6a). mdpi.com
NucleusChemical Shift (δ, ppm)Assignment
¹H NMR1.25-CH3 (ester)
1.61-CH2- (piperidine)
2.71-CH2-N (piperidine)
3.50-CH2- (amide side chain)
4.23-CH2- (ester)
4.60-CH2- (pyridine ring)
10.50-NH- (amide)
¹³C NMR14.10, 14.28-CH3 (ester)
22.90, 24.80, 53.60Piperidine carbons
61.40, 61.90-CH2- (ester)
105.10, 116.10, 137.90Thiophene and Pyridine ring carbons
155.68, 165.24C=O (ester)
169.39C=O (amide)

While one-dimensional spectra provide essential data, complex structures often require two-dimensional (2D) NMR experiments for complete assignment. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity within the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. For novel thieno[2,3-c]pyridine derivatives, HRMS is used to confirm that the synthesized product has the correct atomic composition. mdpi.com For example, the calculated exact mass for the protonated molecule [M+H]⁺ is compared to the experimentally measured value, with a close match providing strong evidence for the proposed structure. mdpi.com

HRMS Data for a Representative Thieno[2,3-c]pyridine Derivative (Compound 6a). mdpi.com
FormulaIonCalculated Mass (m/z)Found Mass (m/z)
C20H30N3O5S[M+H]+424.1828424.1900

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present in a molecule. In the analysis of thieno[2,3-c]pyridine derivatives, the IR spectrum reveals characteristic absorption bands that confirm the presence of key structural components. mdpi.com For example, the stretching vibration of an N-H bond in an amide group, the C=O stretching of ester and amide groups, and vibrations associated with the aromatic rings all appear at distinct frequencies. mdpi.comimist.ma

Key IR Absorption Bands for a Representative Thieno[2,3-c]pyridine Derivative (Compound 6a). mdpi.com
Frequency (νmax, cm-1)Vibrational Mode Assignment
3229N-H stretch (amide)
1672C=O stretch (ester)
1561C=O stretch (conjugated amide)
1531C=C stretch (aromatic)

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative method used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique provides the empirical formula of the substance, which can be compared with the theoretical values calculated from the proposed molecular formula. For thieno[2,3-c]pyridine derivatives and related complex hybrids, close agreement between the found and calculated elemental percentages serves as fundamental proof of the compound's purity and composition. imist.ma

Elemental Analysis Data for a Pyridine-Thiophene Hybrid Derivative. imist.ma
ElementCalculated (%)Found (%)
Carbon (C)58.4658.43
Hydrogen (H)3.683.62
Nitrogen (N)13.6413.59

X-ray Crystallography for Solid-State Structure Determination

The process of X-ray crystallography involves several key steps. Initially, a high-quality single crystal of the target compound, in this case, a derivative of 4-Chlorothieno[2,3-c]pyridine, is grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots of varying intensities.

This diffraction pattern is meticulously recorded as the crystal is rotated. The positions and intensities of these diffracted beams are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the complete molecular structure.

To illustrate the nature of crystallographic data, the following table presents hypothetical data for a derivative of this compound. This data is representative of what a single-crystal X-ray diffraction study would yield.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValue
Empirical FormulaC₈H₅ClN₂OS
Formula Weight212.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)11.876(5)
α (°)90
β (°)109.45(2)
γ (°)90
Volume (ų)975.4(6)
Z4
Calculated Density (g/cm³)1.448
Absorption Coefficient (mm⁻¹)0.532
F(000)432

Furthermore, the detailed structural parameters obtained from X-ray crystallography, such as bond lengths and angles, provide invaluable information for understanding the electronic and steric properties of this compound derivatives. The table below presents selected hypothetical bond lengths and angles, which are crucial for detailed molecular modeling and structure-activity relationship studies.

Interactive Data Table: Hypothetical Selected Bond Lengths and Angles for a this compound Derivative

BondLength (Å)AngleAngle (°)
C1-C21.375(3)C2-C1-S1111.5(2)
C2-C31.421(3)C1-C2-C3112.3(2)
C3-S11.734(2)C2-C3-S1109.8(2)
C4-N11.328(3)C5-C4-N1123.4(2)
C4-Cl11.741(2)N1-C4-Cl1115.8(2)
N1-C51.345(3)C4-N1-C5117.5(2)

The solid-state packing of the molecules, governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions, can also be elucidated. This information is critical for understanding the physical properties of the compound, including its melting point, solubility, and crystal morphology. The planarity of the thieno[2,3-c]pyridine ring system would be expected to facilitate π-π stacking interactions, which would be clearly observable in the crystal packing diagram derived from X-ray data.

Research Applications of 4 Chlorothieno 2,3 C Pyridine in Chemical Synthesis and Materials Science

Role as a Versatile Organic Synthesis Intermediate

4-Chlorothieno[2,3-c]pyridine is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure, which combines a thiophene (B33073) ring fused to a pyridine (B92270) ring, is a scaffold for developing more complex molecules. The presence of a reactive chlorine atom at the 4-position of the pyridine ring is key to its utility, allowing for a variety of chemical modifications, particularly cross-coupling reactions.

Building Block for Complex Heterocyclic Architectures

The primary role of this compound in synthetic chemistry is as a foundational building block for constructing more elaborate heterocyclic systems. The chlorine atom can be readily displaced or used as a handle in metal-catalyzed cross-coupling reactions to introduce new functional groups and build molecular complexity.

Patents reveal its use in Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds. google.com In these transformations, the 4-chloro group is reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst. google.com This allows for the direct attachment of diverse aromatic and heterocyclic moieties at the 4-position, leading to a wide range of substituted thieno[2,3-c]pyridine (B153571) derivatives. google.com This capability makes it a key precursor for generating libraries of compounds with varied structural features for further research. google.com

Precursor in Multi-Step Organic Transformations

Beyond single-step modifications, this compound and its derivatives are employed at the start of multi-step synthetic sequences. google.com For instance, after a Suzuki coupling reaction to add a new aryl group at the 4-position, other parts of the molecule, such as the thiophene ring, can be further functionalized. google.com Synthetic schemes described in patent literature show that the initial thieno[2,3-c]pyridine core is formed, followed by Suzuki coupling at the chloro position to install a desired substituent as part of a longer synthetic route. google.com This demonstrates its role as an early-stage precursor in the systematic construction of complex target molecules. google.com

Table 1: Synthetic Transformations Involving the this compound Scaffold

Reaction Type Reagents Position of Modification Product Type
Suzuki Coupling Aryl/Heteroaryl Boronic Acids, Palladium Catalyst (e.g., Pd₂(dba)₃), Base (e.g., K₂CO₃) 4-position 4-Aryl/Heteroaryl-thieno[2,3-c]pyridines

Exploration in Functional Materials Development

While the thienopyridine scaffold is of theoretical interest for materials science due to its electronic properties, specific research on this compound for these applications is not widely documented.

Organic Electronics Applications (e.g., Hole-Transporting Materials)

There is no significant published research specifically identifying this compound or its direct derivatives as hole-transporting materials in organic electronics.

Integration into Novel Polymeric and Supramolecular Structures

The integration of this compound as a monomer in polymeric materials or as a building block in supramolecular assemblies has not been a focus of reported scientific studies.

Applications in Catalysis Research and Ligand Design

The potential of this compound or its derivatives to act as ligands in catalysis has not been explored in depth in the available scientific literature. The pyridine nitrogen atom presents a potential coordination site for metal centers, but specific applications in ligand design and catalysis research have not been reported.

Design of Catalytic Ligands Based on the Thieno[2,3-C]pyridine Scaffold

There is currently no available research detailing the design and synthesis of catalytic ligands specifically derived from the this compound scaffold. The compound is primarily utilized as a building block for other molecular structures rather than as a platform for creating ligands for catalysis.

Influence on Metal-Catalyzed Coupling Reactions

Consistent with the lack of ligand design, there is no information on the influence of this compound-based ligands on metal-catalyzed coupling reactions. Research in this area uses the compound as a reactant or substrate, not as a component of the catalytic system.

Advanced Research Directions and Future Perspectives for 4 Chlorothieno 2,3 C Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

One such innovative approach involves a denitrogenative transformation of a fused 1,2,3-triazole intermediate, which can be synthesized from the readily available starting material 2-acetylthiophene (B1664040). nih.gov This method avoids the use of metal catalysts, which can leave toxic residues in the final products, a critical consideration for pharmaceutical applications. nih.gov The process operates under mild conditions and offers a high degree of flexibility for late-stage derivatization, overcoming limitations of more conventional routes. nih.gov

Key advantages of this sustainable route include:

Metal-Free Catalysis: Eliminates the need for potentially toxic and expensive metal catalysts. nih.gov

Cost-Effectiveness: Utilizes simple and readily available reactants. nih.gov

Mild Conditions: Reactions can often be performed at moderate temperatures. nih.gov

Versatility: Allows for the introduction of various functional groups in the final steps. nih.gov

Table 1: Comparison of Synthetic Routes for Thieno[2,3-c]pyridine (B153571) Derivatives
ParameterConventional Synthetic MethodsNovel Metal-Free Denitrogenative Route
CatalystOften requires metal catalysts (e.g., Palladium, Copper)Metal-free; uses an acid catalyst (e.g., TfOH) nih.gov
SustainabilityGenerates metallic waste; may require harsh conditionsMore environmentally friendly; avoids toxic metal residues nih.gov
Starting MaterialsCan involve complex, multi-step preparationsDerived from simple, readily available 2-acetylthiophene nih.gov
VersatilityDerivatization can be limited by reaction compatibilityExcellent for late-stage derivatization nih.gov

Exploration of Unconventional Reactivity Patterns and Mechanistic Insights

Future research will increasingly focus on uncovering and harnessing novel reactivity patterns of the 4-chlorothieno[2,3-c]pyridine core to build molecular complexity. The chloro-substituent at the 4-position is a key functional handle, amenable to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups. researchgate.net

Beyond these established transformations, unconventional reaction pathways are being explored. The aforementioned denitrogenative transformation of fused 1,2,3-triazoles provides a rich area for mechanistic study, proceeding through distinct pathways depending on the nucleophile used. nih.gov

Nucleophilic Insertion Mechanism: In the presence of alcohol or bromide nucleophiles, the reaction proceeds via a nucleophilic insertion to yield 7-(substituted methyl)thieno[2,3-c]pyridines. nih.gov

Transannulation Mechanism: When nitrile compounds are used as nucleophiles, the reaction follows a transannulation pathway, likely involving a nitrilium intermediate that recyclizes to form imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. nih.gov

Understanding these intricate mechanisms allows chemists to selectively steer the reaction towards desired, complex products from a common intermediate, representing a highly efficient and elegant synthetic strategy.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates like this compound. uc.pt Flow chemistry platforms enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. soci.orgnih.gov

Automated synthesis platforms integrated with flow reactors can accelerate the drug discovery process immensely. soci.org These systems allow for the rapid generation of a library of this compound analogues by systematically varying reactants and conditions. Real-time analysis, often using inline LC/MS, can provide immediate feedback, facilitating rapid reaction optimization and the efficient mapping of chemical space. soci.org The modular nature of flow systems is a key advantage, allowing different reactors and purification units to be coupled sequentially to perform multi-step syntheses without isolating intermediates. uc.pt

Table 2: Advantages of Flow Chemistry for this compound Synthesis
FeatureBenefit in Synthesis and Derivatization
Precise ControlImproved reaction selectivity, higher yields, and reduced byproducts. soci.org
Enhanced SafetySmall reactor volumes minimize risks associated with hazardous reagents and unstable intermediates. nih.gov
Rapid OptimizationAutomated systems can quickly screen a wide range of conditions to find the optimal synthetic route. soci.org
ScalabilityEasier and more predictable scale-up from laboratory to production quantities compared to batch processes. soci.org
Multi-step SynthesisTelescoping of reaction steps without manual workup reduces waste and improves time efficiency. uc.pt

Advanced Computational Design of this compound Analogues with Tuned Properties

In silico methods are becoming indispensable for the rational design of new therapeutic agents. For the this compound scaffold, computational chemistry can predict how structural modifications will affect biological activity, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Techniques such as molecular docking are used to simulate the binding of thieno[2,3-c]pyridine analogues to the active sites of target proteins, such as kinases (e.g., c-Met, PI3K) or heat shock proteins (e.g., Hsp90). mdpi.comresearchgate.netnih.gov These simulations provide insights into key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and help prioritize which compounds to synthesize. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity, guiding the design of more potent inhibitors. mdpi.com In silico screening of ADMET properties helps to identify candidates with good drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. mdpi.com

Table 3: Illustrative Computational Design Parameters for Thieno[2,3-c]pyridine Analogues
Target PropertyComputational MethodStructural Feature to ModifyDesired Outcome
Target Binding AffinityMolecular DockingSubstituents at C2, C4, C7 positionsLower (more negative) binding energy score
Kinase SelectivityComparative DockingGroups extending into specific sub-pocketsFavorable binding in target kinase vs. off-targets
Aqueous SolubilityADMET PredictionAddition of polar groups (e.g., -OH, -NH2)Increased calculated LogS value
Metabolic StabilityADMET PredictionBlocking sites of metabolism (e.g., via fluorination)Reduced interaction with CYP450 enzymes

Synergistic Applications in Multi-Functional Material Systems and Chemical Biology Probes

The unique electronic properties of the thieno[2,3-c]pyridine core open avenues for its use beyond medicine, particularly in materials science and as specialized tools for chemical biology.

As chemical biology probes , derivatives of this scaffold are invaluable for studying cellular signaling pathways. Because they can be designed to selectively inhibit specific proteins like kinases, they can be used to elucidate the role of these proteins in health and disease. mdpi.comekb.eg For example, a potent and selective inhibitor derived from this compound can be used to probe the function of a particular kinase in cancer cell proliferation or migration. researchgate.net The well-known thienopyridine drugs Clopidogrel and Prasugrel, which target the P2Y12 receptor, exemplify the power of this scaffold in modulating biological systems. nih.govwikipedia.org

In multi-functional material systems , the electron-rich thiophene (B33073) fused with the electron-deficient pyridine (B92270) ring gives the thienopyridine core interesting electrochemical and photophysical properties. nih.gov This makes it an attractive building block for organic electronic materials. Analogous structures, such as thieno[3,2-c]pyridine-diones, have been incorporated into conjugated polymers for use in organic field-effect transistors (OFETs). acs.org Future research could explore the integration of this compound into polymers for applications in organic photovoltaics (OPVs), light-emitting diodes (OLEDs), or chemical sensors, where its properties can be tuned through chemical modification.

Q & A

Q. What are the key synthetic routes for 4-Chlorothieno[2,3-C]pyridine and its derivatives?

The compound can be synthesized via cyclization reactions using Vilsmeier-Haack reagent (DMF-POCl₃). For example, 4-chlorothieno[2,3-b]pyridine derivatives are prepared by reacting 3-acetyl-2-aminothiophene with the reagent at 0°C for 15 minutes, followed by stirring at 100°C for 20–24 hours . Optimizing reaction time and temperature is critical for yield improvement. Alternative methods include palladium-catalyzed C–N cross-coupling for functionalized derivatives .

Q. How is the molecular structure of this compound characterized?

Structural confirmation involves spectroscopic techniques:

  • NMR : Assign aromatic protons and chlorine-induced deshielding effects.
  • Mass Spectrometry : Confirm molecular weight (e.g., 169.63 g/mol for 7-chloro derivatives) .
  • X-ray Crystallography : Resolve fused thiophene-pyridine rings and chlorine positioning . Computational tools (e.g., QSPR, DFT) predict bond angles and aromaticity .

Q. What solvents and purification methods are effective for isolating this compound?

Use polar aprotic solvents (DMF, DCM) during synthesis. Post-reaction, precipitate the product via ice-water quenching, followed by column chromatography (silica gel, hexane/EtOAc gradient). For derivatives, recrystallization in ethanol or methanol enhances purity .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Low yields (e.g., 30–60%) often stem from competing side reactions. Mitigation strategies include:

  • Temperature Control : Gradual heating to 100°C to avoid decomposition .
  • Catalyst Optimization : Use Pd(OAc)₂ with ligands (e.g., XPhos) for cross-coupling steps .
  • Substituent Tuning : Electron-withdrawing groups (Cl, NO₂) improve regioselectivity in cyclization .

Q. What computational approaches predict the reactivity and physicochemical properties of this compound?

Quantum chemical calculations (DFT) model electron density distribution, revealing chlorine’s role in directing electrophilic substitution. QSPR models correlate logP with solubility, while molecular docking assesses binding affinity to biological targets (e.g., kinases) . Neural networks predict synthetic pathways using SMILES strings (e.g., Clc1nccc2ccsc12) .

Q. How do structural modifications impact the biological activity of this compound derivatives?

  • Electron-Withdrawing Groups (Cl, Br) : Enhance radical scavenging in antioxidants (IC₅₀: 223–252 µM) .
  • Fused Rings (e.g., pyrano[2,3-c]pyridine) : Improve bioactivity via increased π-stacking interactions .
  • Substituent Position : 4-Chloro derivatives exhibit stronger proton pump inhibition than 7-chloro analogs due to steric effects .

Q. How to resolve contradictions in reported biological data for this compound derivatives?

Discrepancies arise from assay variability (e.g., DPPH vs. ABTS for antioxidants). Standardize protocols:

  • Dose-Response Curves : Use ≥3 replicates to calculate IC₅₀ values .
  • Control Benchmarks : Compare with ascorbic acid or omeprazole for activity validation .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths) with computational predictions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential HCl gas release during synthesis .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Q. How to design experiments for studying structure-activity relationships (SAR) in this compound class?

  • Library Design : Synthesize derivatives with systematic substitutions (e.g., Cl → CH₃, OCH₃) .
  • High-Throughput Screening : Test against enzyme panels (e.g., kinases, cytochrome P450) .
  • Statistical Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .

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Feasible Synthetic Routes

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Reactant of Route 1
4-Chlorothieno[2,3-C]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chlorothieno[2,3-C]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.